molecular formula C15H18N4O3S B15119986 2-(Morpholine-4-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine

2-(Morpholine-4-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine

Cat. No.: B15119986
M. Wt: 334.4 g/mol
InChI Key: AXCFOXBYPVXFKN-UHFFFAOYSA-N
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Description

2-(Morpholine-4-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine is a complex organic compound that features a morpholine ring and a thieno[3,2-d]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholine-4-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like ethanol or dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization or chromatography are optimized for industrial applications to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholine-4-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of alkylated derivatives .

Scientific Research Applications

2-(Morpholine-4-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Morpholine-4-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit viral replication . The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Morpholine-4-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine is unique due to its dual morpholine and thieno[3,2-d]pyrimidine structure, which provides a broad spectrum of pharmacological activities. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C15H18N4O3S

Molecular Weight

334.4 g/mol

IUPAC Name

morpholin-4-yl-(4-thieno[3,2-d]pyrimidin-4-ylmorpholin-2-yl)methanone

InChI

InChI=1S/C15H18N4O3S/c20-15(18-2-5-21-6-3-18)12-9-19(4-7-22-12)14-13-11(1-8-23-13)16-10-17-14/h1,8,10,12H,2-7,9H2

InChI Key

AXCFOXBYPVXFKN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)C3=NC=NC4=C3SC=C4

Origin of Product

United States

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